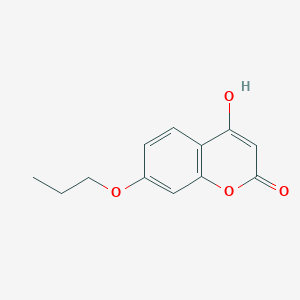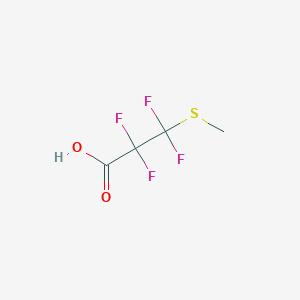
2H-1-Benzopyran-2-one, 4-hydroxy-7-propoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1-Benzopyran-2-one, 4-hydroxy-7-propoxy- is a chemical compound with the molecular formula C12H12O4 and a molecular weight of 220.22 g/mol . It belongs to the class of benzopyran derivatives, which are known for their diverse biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 4-hydroxy-7-propoxy- typically involves the reaction of 4-hydroxycoumarin with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions . The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of 2H-1-Benzopyran-2-one, 4-hydroxy-7-propoxy- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2H-1-Benzopyran-2-one, 4-hydroxy-7-propoxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone derivative.
Reduction: The carbonyl group at the 2-position can be reduced to form a dihydro derivative.
Substitution: The propoxy group at the 7-position can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.
Major Products
Oxidation: Formation of 4-oxo-7-propoxy-2H-1-benzopyran-2-one.
Reduction: Formation of 4-hydroxy-7-propoxy-3,4-dihydro-2H-1-benzopyran-2-one.
Substitution: Formation of various 7-substituted derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
2H-1-Benzopyran-2-one, 4-hydroxy-7-propoxy- has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2H-1-Benzopyran-2-one, 4-hydroxy-7-propoxy- involves its interaction with various molecular targets and pathways. For example, its anticoagulant activity is attributed to the inhibition of vitamin K epoxide reductase, an enzyme involved in the synthesis of clotting factors . The compound’s antioxidant activity is due to its ability to scavenge free radicals and inhibit lipid peroxidation .
Comparación Con Compuestos Similares
2H-1-Benzopyran-2-one, 4-hydroxy-7-propoxy- can be compared with other benzopyran derivatives, such as:
4-Hydroxy-2H-1-benzopyran-2-one: Lacks the propoxy group at the 7-position, resulting in different biological activities and properties.
7-Methoxy-2H-1-benzopyran-2-one: Contains a methoxy group instead of a propoxy group, leading to variations in its chemical reactivity and applications.
7-Hydroxy-2H-1-benzopyran-2-one: Known for its strong antioxidant properties and is commonly used in the study of oxidative stress.
The uniqueness of 2H-1-Benzopyran-2-one, 4-hydroxy-7-propoxy- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Propiedades
Número CAS |
55004-82-5 |
|---|---|
Fórmula molecular |
C12H12O4 |
Peso molecular |
220.22 g/mol |
Nombre IUPAC |
4-hydroxy-7-propoxychromen-2-one |
InChI |
InChI=1S/C12H12O4/c1-2-5-15-8-3-4-9-10(13)7-12(14)16-11(9)6-8/h3-4,6-7,13H,2,5H2,1H3 |
Clave InChI |
USOPQJDZCBCFJG-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC2=C(C=C1)C(=CC(=O)O2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Fluorophenyl)-5-[(E)-3-oxoprop-1-enyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide](/img/structure/B8652067.png)








